An In-Depth Technical Guide to 1-Ethyl-1H-tetrazole: Properties, Structure, and Applications
An In-Depth Technical Guide to 1-Ethyl-1H-tetrazole: Properties, Structure, and Applications
Introduction
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group to enhance the pharmacokinetic profiles of drug candidates.[1][2][3] Among its numerous derivatives, 1-Ethyl-1H-tetrazole stands out as a fundamental building block. This guide offers a comprehensive technical overview of 1-Ethyl-1H-tetrazole, detailing its chemical and physical properties, structural characteristics, synthesis, and diverse applications, with a particular focus on its relevance to drug discovery and development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 1-Ethyl-1H-tetrazole and Related Compounds
| Property | 1-Ethyl-1H-tetrazole | 1-Ethyl-5-phenyl-1H-tetrazole | Ethyl 1H-tetrazole-5-acetate |
| IUPAC Name | 1-ethyltetrazole[4] | 1-ethyl-5-phenyltetrazole[5] | ethyl 2-(2H-tetrazol-5-yl)acetate[6] |
| CAS Number | 25108-33-2[4] | 24433-71-4[7] | 13616-37-0[6] |
| Molecular Formula | C₃H₆N₄[4] | C₉H₁₀N₄[5][7] | C₅H₈N₄O₂[6][8] |
| Molecular Weight | 98.11 g/mol [4] | 174.20 g/mol [5][7] | 156.14 g/mol [6][8] |
| Melting Point | Not available | 70-71 °C[7] | 126 - 130 °C[8] |
| Boiling Point | Not available | 324 °C[7] | 312.3 °C (predicted)[9] |
| Density | Not available | 1.2 g/cm³[7] | Not available |
| Solubility | Soluble in water and acetonitrile (inferred from 1H-tetrazole)[10][11] | Not available | Not available |
| pKa | ~4.9 (inferred from 1H-tetrazole)[12] | Not available | Not available |
Molecular Structure and Crystallography
The structure of 1-Ethyl-1H-tetrazole consists of a five-membered tetrazole ring with an ethyl group attached to the N1 position. The tetrazole ring is aromatic, containing 6 π-electrons, which contributes to its stability.
A crystal structure of 1-Ethyl-1H-tetrazole is available in the Crystallography Open Database (COD) under the deposition number 2003613.[4] Analysis of this crystallographic data would provide precise bond lengths, bond angles, and the crystal packing arrangement, offering deep insights into its solid-state conformation and intermolecular interactions.
The general workflow for determining a crystal structure is depicted in the following diagram:
Caption: Synthetic Pathway for 1-Ethyl-1H-tetrazole.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve ethylamine (1 equivalent) in glacial acetic acid.
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Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 equivalents) followed by sodium azide (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 5-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Isolation: The solid product that precipitates out is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Ethyl-1H-tetrazole.
Applications in Drug Development and Research
The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, offering similar acidity but with improved metabolic stability and cell membrane permeability. [1][2]This makes 1-Ethyl-1H-tetrazole and its derivatives valuable scaffolds in the design of novel therapeutic agents.
Key Therapeutic Areas:
-
Anticancer: Tetrazole derivatives have shown significant potential as anticancer agents by targeting various cellular pathways. [13][14]* Antimicrobial: A wide range of tetrazole-containing compounds have been synthesized and evaluated for their antibacterial and antifungal activities. [14]* Antiviral, Anti-inflammatory, and Antihypertensive: The versatility of the tetrazole ring has led to its incorporation into molecules with diverse pharmacological activities. [1][14] The following diagram illustrates the role of 1-Ethyl-1H-tetrazole as a bioisosteric replacement for a carboxylic acid in a hypothetical drug molecule.
Caption: Bioisosteric Replacement of Carboxylic Acid.
Safety and Handling
Tetrazoles and their derivatives should be handled with care due to their potential for rapid and explosive decomposition upon heating. [11] General Safety Precautions:
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from heat, sparks, and open flames.
-
Thermal Stability: Avoid heating tetrazoles above their melting point, as this can lead to explosive decomposition. [11]Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability of new tetrazole derivatives. [15][16][17]* Incompatibilities: Tetrazoles can react violently with strong oxidizing agents and strong acids. [11]
Conclusion
1-Ethyl-1H-tetrazole is a versatile and important building block in organic and medicinal chemistry. Its unique chemical and physical properties, coupled with its role as a carboxylic acid bioisostere, make it a valuable tool for the development of novel pharmaceuticals with improved therapeutic profiles. A thorough understanding of its structure, synthesis, and handling is crucial for its effective and safe utilization in research and drug discovery.
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